molecular formula C25H23NO5 B13611134 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid

Cat. No.: B13611134
M. Wt: 417.5 g/mol
InChI Key: SBQBYRVEBPWOJC-UHFFFAOYSA-N
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Description

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid is a complex organic compound that is often used in the field of peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and rapid production of peptides containing this compound .

Chemical Reactions Analysis

Types of Reactions

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The Fmoc group can be removed using piperidine in DMF.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides .

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C25H23NO5/c27-18-7-5-6-16(12-18)17(13-24(28)29)14-26-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,17,23,27H,13-15H2,(H,26,30)(H,28,29)

InChI Key

SBQBYRVEBPWOJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)C4=CC(=CC=C4)O

Origin of Product

United States

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